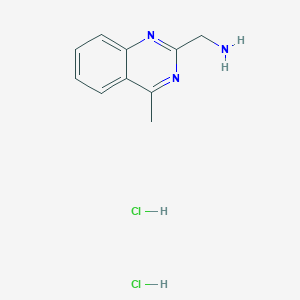

(4-Methylquinazolin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-methylquinazolin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-5H,6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYKDYQYPSKUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylquinazolin-2-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

Amination: The methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source, such as methylamine.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylquinazolin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylquinazolin-2-yl)methanamine dihydrochloride is an organic compound with a quinazoline structure, featuring a methyl group at the 4-position and a methanamine functional group. The dihydrochloride form enhances the compound's solubility and stability in various solvents. This compound has promising applications, particularly in pharmaceutical development, due to its significant biological activity in pharmacological contexts. Studies suggest that quinazoline structures often demonstrate biological activities, and computational models can predict the specific activities of this compound based on its structure.

Key Properties and Reactions

(Chemical Reactivity) The chemical reactivity of this compound primarily involves nucleophilic and electrophilic aromatic substitutions, owing to the presence of the amine and aromatic rings. Key reactions include:

- N-alkylation with alkyl halides

- Acylation with acyl chlorides or anhydrides

- Aromatic electrophilic substitution with electrophiles

These reactions are crucial for understanding the compound's interactions within biological systems.

(Synthesis) The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation of aromatic aldehydes with ammonia

- Cyclization to form the quinazoline ring

- Introduction of the methanamine group

These methods highlight the complexity and precision required in synthesizing this compound for research and application purposes.

Promising Applications

This compound has several promising applications:

- Pharmaceutical Development: It is useful in creating new medications.

- Interaction Studies: Focus on its binding affinity to various biological targets. These studies offer essential insights into its potential therapeutic functions.

Mechanism of Action

The mechanism of action of (4-Methylquinazolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated benzoic acid derivatives allows for nuanced comparisons. Below, key analogs of 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid are analyzed based on substituent patterns, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Physicochemical Properties

- Solubility and Lipophilicity: The trifluoromethyl group in all analogs enhances lipophilicity (logP ~2.5–3.5), favoring membrane permeability. Amino-containing derivatives (e.g., 4-amino-5-bromo-2-CF₃) exhibit moderate aqueous solubility due to the -NH₂ group, whereas halogenated analogs (e.g., 5-bromo-2-fluoro-4-CF₃) are more hydrophobic .

- Thermal Stability: Bromine and trifluoromethyl groups contribute to high thermal stability.

Research Findings and Computational Insights

- DFT Studies: highlights that tautomeric forms of similar brominated benzoic acids (e.g., 4-amino-5-bromo benzoic acid) influence electronic properties. The amino group’s resonance effects stabilize charge distribution, which is critical in drug-receptor interactions .

- Crystallography : SHELX software () has been used to resolve structures of halogenated benzoic acids, confirming that bromine and trifluoromethyl groups induce distinct crystal packing patterns .

Biological Activity

(4-Methylquinazolin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications based on various research findings.

The synthesis of this compound typically involves the following steps:

- Formation of the Quinazoline Core : Synthesized through cyclization of anthranilic acid derivatives with formamide or formic acid.

- Amination : The methanamine group is introduced via nucleophilic substitution using methylamine.

- Dihydrochloride Formation : The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets, functioning as an inhibitor or modulator of various enzymes and receptors. The mechanism involves affecting biochemical pathways relevant to therapeutic applications, particularly in cancer and infectious diseases.

Biological Activity and Applications

Research has highlighted several key areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies indicate that quinazoline derivatives can inhibit the growth of multidrug-resistant bacteria such as Pseudomonas aeruginosa. For instance, certain analogues demonstrated high potency with IC50 values below 300 nM in whole-cell assays .

- Cancer Therapeutics : The compound has been explored as a potential therapeutic agent against various cancers due to its ability to interact with adenosine receptors, particularly A2A receptors, which are implicated in tumor growth and metastasis .

- Insecticidal Properties : Research has also shown that derivatives of quinazoline can be effective as insecticides, displaying larvicidal and adulticidal activities against mosquito species .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound has unique properties compared to other quinazoline derivatives due to its specific substitution pattern. This distinctiveness enhances its potential for developing novel pharmaceuticals.

Table 2: Comparison with Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2-Methylquinazolin-4-yl)methanamine | Methyl group at 2-position | Moderate antimicrobial activity |

| (4-Methylthiazol-2-yl)methanamine | Thiazole ring instead of quinazoline | Lower efficacy against cancer cells |

| (4-Methylquinazolin-2-yl)methanamine | Unique methyl substitution | High potency in multiple assays |

Q & A

Q. How can synthetic routes be optimized to scale up production while maintaining enantiomeric purity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.